4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID
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Overview
Description
4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID is a complex organic compound with the molecular formula C19H21N3O2 It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring through a benzyl group and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID typically involves the reaction of 4-formylbenzoic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imino linkage. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the imino linkage.
Substitution: Substituted derivatives with different functional groups replacing the imino group.
Scientific Research Applications
4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imino linkage and the piperazine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(((4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID: Similar structure with a chlorine substituent on the benzyl group.
4-(((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID: Contains a methoxy group on the phenyl ring.
Uniqueness
4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,24)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFUYQQXLMPPJ-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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